![molecular formula C21H17FN4O2S B2740608 N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide CAS No. 577697-79-1](/img/structure/B2740608.png)
N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C21H17FN4O2S . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications .
Molecular Structure Analysis
The molecular structure of “N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide” consists of a quinoxalin-2-yl group attached to a benzylamino group and a 4-fluorobenzenesulfonamide group . The average mass of the molecule is 408.449 Da, and the monoisotopic mass is 408.105621 Da .Aplicaciones Científicas De Investigación
Anticancer Applications
A significant body of research has highlighted the potential of quinoxaline derivatives in cancer treatment. For instance, some novel quinoline derivatives have been synthesized and evaluated for their anticancer activity, with certain compounds showing promising in vitro cytotoxic activity against various cancer cell lines. These compounds, through different mechanisms, including the activation of apoptotic genes and disruption of tubulin polymerization, demonstrate their potential in cancer therapy (Ghorab et al., 2008; Srikanth et al., 2016).
Radiosensitizing Effects
Further studies have explored the radiosensitizing properties of quinoxaline derivatives. Compounds synthesized from quinoxaline sulfonamides were tested for their ability to enhance the effectiveness of radiation therapy in cancer treatment, showing higher activity compared to doxorubicin (Ghorab et al., 2011).
Enzyme Inhibition
Quinoxaline derivatives have also been investigated for their enzyme inhibition capabilities, notably against human carbonic anhydrase enzymes. Certain derivatives exhibited remarkable inhibition potency, which is crucial for developing treatments for conditions where enzyme activity is a contributing factor (Buemi et al., 2019).
Direcciones Futuras
Quinoxaline and its derivatives have shown promising pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial activities . They have become a crucial component in drugs used to treat various diseases, certifying them a great future in medicinal chemistry . This paves the way for further development of drug discovery in the wide spectrum of its biological importance .
Propiedades
IUPAC Name |
N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c22-16-10-12-17(13-11-16)29(27,28)26-21-20(23-14-15-6-2-1-3-7-15)24-18-8-4-5-9-19(18)25-21/h1-13H,14H2,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMMSCYICFFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.